3-(2-Amino-1-hydroxypropan-2-yl)phenol
Description
Contextualization within the Class of Phenolic Amino Alcohols and Arylalkanolamines
3-(2-Amino-1-hydroxypropan-2-yl)phenol belongs to the chemical class of amino alcohols, which are organic compounds containing both an amino functional group (-NH2, -NHR, or -NR2) and a hydroxyl functional group (-OH) attached to an aliphatic carbon chain. wiktionary.orgalfa-chemistry.com More specifically, it is classified as a phenolic amino alcohol, distinguished by the presence of a hydroxyl group directly attached to an aromatic (phenol) ring. This class is a subset of the broader group known as arylalkanolamines, which encompasses compounds with an amine and an alcohol function on an alkyl chain attached to an aryl group.
The structural characteristics of this compound are key to its chemical properties and potential interactions. The phenol (B47542) group provides acidic properties and potential for hydrogen bonding, while the amino group is basic. mdpi.com The hydroxyl group on the propanol (B110389) chain adds another site for potential interactions and contributes to the molecule's polarity and solubility. alfa-chemistry.com The β-amino alcohol motif, where the amino and hydroxyl groups are on adjacent carbons, is a particularly important pharmacophore found in numerous biologically active compounds. nih.gov
Table 1: Key Structural Features of Phenolic Amino Alcohols
| Feature | Description | Relevance to this compound |
| Aryl Group | An aromatic ring system. | Contains a phenol ring (a hydroxy-substituted benzene (B151609) ring). |
| Alkanol Chain | An aliphatic chain containing a hydroxyl group. | Features a 1-hydroxypropan-2-yl chain. |
| Amine Group | A nitrogen-containing functional group. | Possesses a primary amino group (-NH2) at the 2-position of the propane (B168953) chain. |
| Phenolic Hydroxyl | A hydroxyl group directly bonded to the aromatic ring. | The hydroxyl group is at the 3-position of the phenol ring. |
Significance of the this compound Scaffold in Chemical Biology Research
The scaffold represented by this compound is significant in chemical biology and medicinal chemistry due to its prevalence in molecules that exhibit a wide range of biological activities. The β-amino alcohol functionality is a crucial structural feature in many therapeutic agents. nih.gov For instance, this motif is central to the action of β-blockers, a class of drugs used to manage cardiovascular conditions. nih.gov
Research into related structures highlights the potential applications of this scaffold. For example, isomers and analogs of this compound have been investigated for various pharmacological purposes. One such isomer, Metaraminol (B1676334), is a vasopressor used to treat hypotension. pharmaffiliates.com Other derivatives of amino alcohols are being explored for their potential as aminopeptidase (B13392206) inhibitors, which have applications in cancer therapy and other diseases. nih.gov The versatility of the amino alcohol structure allows for the synthesis of diverse derivatives, making it a valuable building block in the development of new bioactive molecules. alfa-chemistry.comrsc.org The presence of multiple functional groups allows for modifications to tune the molecule's properties and biological targets.
Historical Perspectives and Emerging Research Trajectories of Related Chemical Entities
The study of arylalkanolamines has a rich history rooted in the isolation and synthesis of naturally occurring alkaloids and the subsequent development of synthetic drugs. The discovery of adrenaline and noradrenaline, both of which are arylalkanolamines, was a pivotal moment that spurred extensive research into this class of compounds, leading to the development of essential medicines like Salbutamol and propranolol. nih.gov
Emerging research continues to expand the applications of amino alcohol scaffolds. Current investigations are exploring their use as chiral ligands and auxiliaries in asymmetric synthesis, a critical area in the production of enantiomerically pure drugs. alfa-chemistry.com Furthermore, novel synthetic methods are being developed to create libraries of amino alcohol derivatives for high-throughput screening against various biological targets. nih.gov Recent advancements include the use of amino alcohols as cleavable linkers in affinity capture and release technologies for peptide and drug discovery. researchgate.net The ongoing exploration of phenolic compounds from natural sources also continues to reveal new bioactive molecules with related structures, suggesting that the full potential of this chemical class is yet to be realized. mdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-(2-amino-1-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C9H13NO2/c1-9(10,6-11)7-3-2-4-8(12)5-7/h2-5,11-12H,6,10H2,1H3 |
InChI Key |
NDGQNHQZSMXHET-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC(=CC=C1)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2 Amino 1 Hydroxypropan 2 Yl Phenol and Its Analogs
Strategies for Chemo- and Regioselective Synthesis
The presence of a phenolic hydroxyl group and an amino group in the target molecule necessitates careful control over reaction conditions to achieve selective functionalization.
Targeted Functionalization Approaches for Phenolic and Amino Moieties
The differential reactivity of the phenolic and amino groups allows for targeted protection and functionalization strategies. The amino group, being more nucleophilic than the phenolic hydroxyl, can be selectively protected under appropriate conditions. For instance, the amino group of aminophenols can be selectively alkylated via condensation with an aldehyde followed by reduction. researchgate.net Alternatively, protection of the amino group, for example as a benzaldehyde-derived imine, allows for subsequent alkylation of the hydroxyl group. researchgate.net
In the context of arylalkanolamine synthesis, protecting the phenolic hydroxyl group is often a crucial first step to prevent side reactions. This is particularly important when strong bases or organometallic reagents are used in subsequent steps. Common protecting groups for phenols include benzyl (B1604629) ethers, which are stable under a variety of reaction conditions and can be removed by catalytic hydrogenation.
Conversely, palladium-catalyzed N-arylation of 3-aminophenol (B1664112) can be achieved with high selectivity using specific phosphine (B1218219) ligands like BrettPhos, leaving the hydroxyl group untouched. nih.gov Copper-catalyzed methods, on the other hand, can selectively target the hydroxyl group for O-arylation. nih.gov The choice of catalyst and ligand system is therefore critical in directing the reaction to the desired functional group.
The position of the amino and hydroxyl groups on the aromatic ring also influences reactivity. In 3-aminophenol, the meta-positioning of the two groups means that the electronic effects of one group have a less direct resonance-based influence on the other, compared to ortho- and para-isomers. quora.com This can sometimes simplify selective functionalization.
Table 1: Strategies for Selective Functionalization of Aminophenols
| Functional Group Targeted | Reagent/Catalyst System | Outcome |
| Amino Group (N-Alkylation) | Aldehyde, then reducing agent (e.g., NaBH4) | Selective N-alkylation |
| Hydroxyl Group (O-Alkylation) | 1. Benzaldehyde (protection of NH2) 2. Alkyl halide 3. Hydrolysis | Selective O-alkylation |
| Amino Group (N-Arylation) | Aryl halide, Pd-catalyst (e.g., BrettPhos) | Selective N-arylation |
| Hydroxyl Group (O-Arylation) | Aryl halide, Cu-catalyst (e.g., with picolinic acid) | Selective O-arylation |
Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomers
The biological activity of arylalkanolamines is highly dependent on their stereochemistry. Therefore, the development of methods for the synthesis of single enantiomers is of paramount importance. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.
Asymmetric Synthesis:
A prominent strategy for the asymmetric synthesis of related compounds, such as metaraminol (B1676334), involves the chiral catalyst-mediated addition of a nitroalkane to an aldehyde. For instance, a chiral catalyst system composed of a cinchona alkaloid, copper acetate (B1210297) hydrate, and imidazole (B134444) can catalyze the addition of nitroethane to 3-hydroxybenzaldehyde (B18108), yielding an addition product with a high degree of stereocontrol. mdpi.org Subsequent reduction of the nitro group, typically through catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst, affords the desired amino alcohol. mdpi.org
Another powerful approach is the asymmetric hydrogenation of α-amino ketones. While this requires the synthesis of a suitable ketone precursor, it allows for the direct installation of the two adjacent stereocenters. Iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-dibenzylamino β-ketoesters has been shown to produce β-hydroxy α-amino acid derivatives with excellent diastereo- and enantioselectivities. researchgate.net
Chiral Resolution:
Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. rsc.org This can be accomplished through several methods:
Formation of Diastereomeric Salts: This classical method involves reacting the racemic amine with a chiral acid, such as L-(+)-tartaric acid, to form diastereomeric salts. beilstein-journals.org These salts often have different solubilities, allowing for their separation by fractional crystallization. beilstein-journals.org The desired enantiomer can then be liberated by treatment with a base.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers. For the stereoisomers of metaraminol, a Crownpak CR(+) chiral column has been successfully employed for both analytical and semi-preparative separations. beilstein-journals.org
Enzymatic Kinetic Resolution: Enzymes can selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases, for example, are commonly used to resolve racemic amines and alcohols through enantioselective acylation. beilstein-journals.orgnih.govresearchgate.net Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. beilstein-journals.orgnih.gov
Table 2: Comparison of Chiral Resolution Techniques for Arylalkanolamines
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility. | Scalable, well-established technique. | Relies on differential solubility which can be unpredictable; maximum 50% yield for the desired enantiomer. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency, applicable to a wide range of compounds. | Can be expensive for large-scale separations. |
| Enzymatic Kinetic Resolution | Enantioselective transformation of one enantiomer by an enzyme. | High enantioselectivity, mild reaction conditions. | Maximum 50% yield for the unreacted enantiomer (unless DKR is employed). |
Catalytic Transformations in the Synthesis of Arylalkanolamines
Catalytic methods are central to the efficient and selective synthesis of arylalkanolamines. Catalytic hydrogenation is a key step in many synthetic routes, particularly for the reduction of nitro groups and the removal of protecting groups.
The reduction of a nitro group to a primary amine is a common transformation in the synthesis of these compounds. Palladium on carbon (Pd/C) is a highly effective catalyst for this reaction, typically carried out under a hydrogen atmosphere. mdpi.org This method is generally clean and high-yielding.
Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of β-amino ketones are powerful methods for the stereoselective synthesis of γ-amino alcohols, which are structurally related to the target molecule. rsc.org For example, an iridium complex with an α-substituted-amino acid amide ligand can catalyze the ATH of β-amino ketones to yield the anti-γ-amino alcohols. rsc.org In contrast, a rhodium-based BINAP catalyst under hydrogen pressure can produce the corresponding syn-γ-amino alcohols with high diastereoselectivity. rsc.org
Biocatalytic and Biotechnological Approaches in Related Phenolic Compound Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov
For the synthesis of arylalkanolamines like metaraminol, transaminases have emerged as powerful biocatalysts. researchgate.netnih.govscilit.com These enzymes can catalyze the asymmetric amination of a ketone precursor to directly yield the chiral amine. A chemoenzymatic route to metaraminol has been developed that involves the carboligation of 3-hydroxybenzaldehyde and pyruvate (B1213749) to form (R)-3-hydroxyphenylacetylcarbinol, followed by a transamination step using L-alanine as the amine donor. nih.gov
Enzymatic kinetic resolution, as mentioned earlier, is another important biocatalytic strategy. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for the resolution of racemic phenylethylamines through enantioselective acylation. rsc.org
Broader biotechnological approaches involve the use of whole-cell systems, which can perform multi-step syntheses and regenerate necessary cofactors in situ. The desymmetrization of meso-compounds using enzymes is another elegant strategy to introduce chirality. For instance, lipases have been used for the stereoselective acetylation of meso-diols to produce chiral monoacetates with high enantiomeric excess. nih.gov These chiral building blocks can then be further elaborated into more complex molecules.
Investigation of Biosynthetic Pathways for Phenolic Amino Compounds and Analogs
Elucidation of Shikimate Pathway Contributions to Phenolic Scaffolds
The shikimate pathway is a central metabolic route in plants and microorganisms responsible for the biosynthesis of aromatic amino acids and other aromatic compounds. openresearchlibrary.org This pathway serves as the primary source of the phenolic scaffold found in a vast array of secondary metabolites. frontiersin.orgnih.gov The process initiates with the condensation of phosphoenolpyruvate (B93156) (PEP), from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose (B10789219) phosphate (B84403) pathway, to yield 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). openresearchlibrary.org
Through a series of seven enzymatic reactions, the pathway leads to the formation of chorismic acid, a key branch-point intermediate. openresearchlibrary.org Chorismate is the precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan. frontiersin.orgnih.gov The phenolic ring structure of compounds like 3-(2-Amino-1-hydroxypropan-2-yl)phenol is derived from intermediates of this pathway. Specifically, L-phenylalanine and L-tyrosine, both direct products of pathways branching from chorismate, are the foundational precursors for the vast majority of phenolic compounds in nature. frontiersin.org It has been estimated that over 30% of all fixed carbon in plants is directed through the shikimate pathway, highlighting its significance in generating carbon skeletons for secondary metabolites. frontiersin.orgnih.gov
The production of phenolic compounds via the shikimate pathway is often induced by various biotic and abiotic stressors, such as pathogen attack, UV radiation, and nutrient deficiency, indicating their important role in plant defense and survival. researchgate.net
Table 1: Key Intermediates and Products of the Shikimate Pathway
| Intermediate/Product | Precursors | Significance |
|---|---|---|
| 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | Phosphoenolpyruvate (PEP) and D-erythrose-4-phosphate | First committed step of the pathway. openresearchlibrary.org |
| Shikimic Acid | 3-dehydroshikimic acid | Central metabolite of the pathway. openresearchlibrary.org |
| Chorismic Acid | Shikimate-3-phosphate and PEP | Key branch-point for aromatic amino acid biosynthesis. openresearchlibrary.org |
| L-Phenylalanine | Chorismic acid via prephenate | Precursor to phenylpropanoids, flavonoids, and lignins. frontiersin.orgfrontiersin.org |
Analysis of Phenylpropanoid and Arylmonoamine Pathway Involvement
Following the synthesis of L-phenylalanine and L-tyrosine via the shikimate pathway, the phenylpropanoid pathway plays a crucial role in the elaboration of the phenolic scaffold. frontiersin.org This pathway is initiated by the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid, or in some cases, the deamination of L-tyrosine. ebrary.netresearchgate.net
Subsequent enzymatic modifications, including hydroxylations, methylations, and ligations, generate a diverse array of phenolic compounds. ebrary.net For instance, cinnamic acid is hydroxylated by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid, a central intermediate that can be further converted into other phenolic acids, flavonoids, and lignans. frontiersin.orgebrary.net
The introduction of the amino group, a key feature of phenolic amino compounds, can occur through various biochemical routes. While the phenylpropanoid pathway primarily deals with the carbon skeleton, the formation of arylmonoamines often involves transamination or decarboxylation reactions of aromatic amino acids. For example, tyrosine can be converted to tyramine (B21549) by tyrosine decarboxylase. Although direct evidence for the biosynthesis of the 2-amino-1-hydroxypropan-2-yl side chain is not available in the search results, it is plausible that its formation involves a series of modifications to an aromatic amino acid precursor, potentially involving aminotransferases, hydroxylases, and other modifying enzymes.
Enzymatic Machinery and Gene Regulation in Natural Product Biosynthesis
The biosynthesis of phenolic amino compounds is orchestrated by a complex interplay of specific enzymes and regulatory networks. The genes encoding these biosynthetic enzymes are often organized in clusters and their expression is tightly regulated in response to developmental and environmental cues. frontiersin.org
Key enzyme families involved in the biosynthesis of phenolic compounds include:
Phenylalanine ammonia-lyase (PAL): Catalyzes the first committed step in the phenylpropanoid pathway. researchgate.net Its expression is highly regulated and induced by stress factors. researchgate.net
Cytochrome P450 monooxygenases (P450s): A large family of enzymes responsible for various hydroxylation and other oxidative modifications of the aromatic ring and side chains. ebrary.net For example, cinnamate-4-hydroxylase (C4H) is a P450 enzyme. ebrary.net
O-methyltransferases (OMTs): Involved in the methylation of hydroxyl groups on the phenolic ring. frontiersin.org
Aminotransferases: These enzymes catalyze the transfer of an amino group from a donor molecule to an acceptor, a crucial step in the synthesis of amino compounds. nih.gov
The regulation of these biosynthetic pathways occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. frontiersin.org Transcription factors play a significant role in coordinating the expression of biosynthetic genes. mdpi.com For example, the expression of PAL and other key enzymes of the phenylpropanoid pathway is often upregulated in response to stressors like UV radiation or pathogen attack, leading to an increased production of protective phenolic compounds. researchgate.netnih.gov The co-expression of genes involved in a specific biosynthetic pathway is a common strategy used to identify new enzyme candidates.
Table 2: Key Enzymes and Regulatory Factors in Phenolic Compound Biosynthesis
| Enzyme/Factor | Function | Regulatory Cues |
|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | Deamination of L-phenylalanine to cinnamic acid. ebrary.net | Wounding, pathogen infection, UV radiation. researchgate.net |
| Cinnamate-4-hydroxylase (C4H) | Hydroxylation of cinnamic acid to p-coumaric acid. ebrary.net | Co-regulated with PAL. nih.gov |
| 4-Coumarate:CoA ligase (4CL) | Activation of p-coumaric acid for further modifications. frontiersin.org | Stress and developmental signals. nih.gov |
| Tyrosine aminotransferase (TAT) | Conversion of tyrosine to 4-hydroxyphenylpyruvic acid. nih.gov | Up-regulated by stress. nih.gov |
Sophisticated Analytical Methodologies for Characterization and Quantification
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 3-(2-Amino-1-hydroxypropan-2-yl)phenol. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). frontagelab.comchromatographyonline.com This level of precision allows for the determination of the elemental composition of the molecule and its fragments, which is crucial for structural confirmation. frontagelab.com
The primary advantage of HRMS is its ability to distinguish between compounds that have the same integer mass but different elemental formulas. frontagelab.com For instance, biotransformations that result in an identical nominal mass shift, such as the addition of an oxygen atom versus the loss of two hydrogen atoms and the addition of a methyl group (+14 Da in both cases), can be unequivocally differentiated using accurate mass data. frontagelab.com
In practice, techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry are used. researchgate.net When analyzing impurities in metaraminol (B1676334) bitartrate (B1229483), a two-dimensional HPLC system coupled to a Q/TOF-MS was used to separate and characterize a novel impurity formed from the amidation of metaraminol and tartaric acid. researchgate.net The high mass accuracy of the TOF analyzer allows for the confident assignment of elemental formulas to the parent ion and its fragment ions, which is a critical step in elucidating the structure of unknown compounds or confirming the identity of the primary molecule. frontagelab.comresearchgate.net This enhanced specificity is vital for distinguishing the analyte of interest from matrix interferences, especially in complex samples. chromatographyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of this compound. encyclopedia.pub By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR can map out the carbon-hydrogen framework of the molecule and confirm the connectivity of atoms. encyclopedia.pubcore.ac.uk
One-dimensional (1D) NMR experiments are fundamental for initial characterization:
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The spectrum of this compound would show distinct signals for the aromatic protons on the phenol (B47542) ring, the methine proton on the hydroxyl-bearing carbon, the methyl group protons, and the protons of the amino and hydroxyl groups.
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment. It offers a wider chemical shift range compared to ¹H NMR, which helps in resolving signals from all carbons in the molecule. encyclopedia.pub
For a comprehensive structural assignment, two-dimensional (2D) NMR techniques are employed:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to piece together molecular fragments. encyclopedia.pubcore.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. semanticscholar.orgmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different molecular fragments. core.ac.uk
These methods were instrumental in confirming the synthesized structure of an amidation product of metaraminol and tartaric acid, demonstrating the power of NMR in unambiguous structural elucidation. researchgate.net Furthermore, specialized NMR techniques using chiral solvating agents can be used to analyze the enantiomeric purity of amino alcohols. researchgate.net
Advanced Chromatographic Separation Techniques
Chromatography is the cornerstone of separating this compound from impurities, related substances, or complex sample matrices before its quantification and identification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. ontosight.ai Reversed-phase (RP) HPLC is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
A specific RP-HPLC method for determining the content and related substances of metaraminol bitartrate has been developed and validated. researchgate.net The optimization of such a method involves adjusting several parameters to achieve good resolution, peak shape, and analysis time. ugm.ac.id Key parameters include:
Stationary Phase: A Phenomenex Gemini C18 column (250 mm x 4.6 mm, 5 µm) has been shown to be effective. researchgate.net
Mobile Phase: The composition of the mobile phase is critical for achieving separation. A mixture of an organic solvent (e.g., methanol) and an aqueous buffer containing an ion-pairing agent (e.g., sodium hexanesulfonate) is often used. researchgate.net Adjusting the pH of the aqueous phase is crucial for controlling the retention of the ionizable analyte. nih.gov
Detection: UV detection is commonly employed. The wavelength is chosen based on the analyte's UV absorbance spectrum. For metaraminol, detection wavelengths of 272 nm for content assay and 220 nm for related substances have been reported to provide good sensitivity. researchgate.net
The table below summarizes typical HPLC conditions for the analysis of metaraminol.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Methanol : 0.03% Sodium Hexanesulfonate (pH 3.0 with phosphoric acid) (20:80 v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | uobasrah.edu.iq |
| Column Temperature | 35°C | researchgate.net |
| Detection Wavelength | 272 nm (Content), 220 nm (Related Substances) | researchgate.net |
| Injection Volume | 20 µL | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification and quantification of this compound. ontosight.ai Due to the polar and non-volatile nature of the compound, derivatization is required to increase its volatility and thermal stability for GC analysis.
Common derivatization strategies include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the hydroxyl and amino groups to form more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives.
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to form acyl derivatives. oup.comresearchgate.net
An extractive acetylation method has been successfully developed for the analysis of metaraminol in urine samples. oup.com The derivatized compound can then be separated on a capillary GC column and detected by a mass spectrometer. The mass spectrometer provides highly specific information based on the fragmentation pattern of the derivative, allowing for confident identification and quantification, even at low concentrations. oup.com
For the analysis of this compound in complex biological matrices such as plasma or serum, Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers superior sensitivity and selectivity. nih.govmdpi.commurdoch.edu.au
The UHPLC system utilizes columns with smaller particle sizes (typically <2 µm), which provides higher resolution, greater peak capacity, and faster analysis times compared to conventional HPLC. nih.gov The eluent from the UHPLC is introduced into a tandem mass spectrometer (e.g., a triple quadrupole, QqQ).
The analysis is often performed in Multiple Reaction Monitoring (MRM) mode. mdpi.com In this mode, the first quadrupole selects the precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion unique to the analyte. This process filters out chemical noise from the matrix, resulting in extremely high selectivity and low limits of detection. mdpi.com This targeted approach is ideal for quantifying low levels of specific compounds in complex samples and has been successfully applied to a wide range of amino compounds and pharmaceuticals in biological fluids. mdpi.commdpi.com
Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination (e.g., Circular Dichroism Spectroscopy)
This compound is a chiral molecule, possessing stereocenters. Chirality is a critical aspect of pharmacology, as different enantiomers can exhibit distinct biological activities. nih.gov Chiroptical methods are essential for determining the enantiomeric purity and absolute configuration of the compound.
Circular Dichroism (CD) spectroscopy is a primary technique for this purpose. nih.gov CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. uzh.ch An achiral molecule will not produce a CD signal, while enantiomers will produce mirror-image CD spectra.
The CD spectrum is highly sensitive to the three-dimensional structure of the molecule. chemrxiv.org It can be used to:
Confirm Stereochemical Identity: By comparing the CD spectrum of a sample to that of a known enantiomeric standard.
Determine Enantiomeric Purity: The magnitude of the CD signal is proportional to the concentration of the chiral substance and its enantiomeric excess.
Study Conformational Changes: Interactions with other molecules, such as binding to a target protein, can induce changes in the CD spectrum, providing insight into binding phenomena. nih.gov
For instance, the formation of a complex between a chiral molecule and another entity can lead to significant changes in the CD spectrum, such as a decrease in intensity or a shift in the wavelength of the Cotton effect. researchgate.net This sensitivity makes CD spectroscopy a valuable tool in pharmaceutical development for ensuring the correct stereoisomer is present and for studying stereoselective interactions. nih.gov
Chemical Derivatization Strategies for Enhanced Analytical Performance
The analytical characterization and quantification of this compound are often complicated by its inherent physicochemical properties. The presence of multiple polar functional groups—a primary amine, a secondary alcohol, and a phenolic hydroxyl group—renders the molecule non-volatile and prone to strong interactions with chromatographic stationary phases. These characteristics can lead to poor peak shape, low sensitivity, and thermal instability, particularly in gas chromatography (GC). researchgate.netresearchgate.net In high-performance liquid chromatography (HPLC), the compound's lack of a strong native chromophore or fluorophore limits detection sensitivity. researchgate.netwho.int To overcome these challenges, chemical derivatization is an indispensable strategy. This process modifies the analyte's structure to improve its volatility, thermal stability, and/or detectability, thereby significantly enhancing analytical performance. researchgate.netresearchgate.net
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-based methods, the primary objective of derivatization is to increase the analyte's volatility and thermal stability by masking the polar functional groups. The most common approaches for a polyfunctional molecule like this compound are silylation and acylation.
Silylation
Silylation is a robust and widely used technique that replaces the active hydrogen atoms in hydroxyl (-OH) and amine (-NH2) groups with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net This transformation effectively reduces intermolecular hydrogen bonding, leading to a significant increase in volatility and improved chromatographic behavior. osti.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for derivatizing alcohols, phenols, and amines simultaneously. nih.govnih.gov The resulting silyl (B83357) derivatives are typically more thermally stable and produce characteristic mass spectra that aid in structural confirmation. researchgate.net
The table below summarizes typical silylation conditions and performance enhancements for compounds with functional groups analogous to this compound.
| Analyte Class | Derivatization Reagent | Reaction Conditions | Analytical Improvement | Reference |
|---|---|---|---|---|
| β-Amino Alcohols | Phenyldimethylsilyl chloride (PDMSCl) with N-methylimidazole (NMI) | Room temperature, <30 min | Enables GC-MS analysis of otherwise non-volatile compounds; produces stable derivatives with clear mass spectra. | osti.gov |
| Amino Acids (with -OH, -NH2 groups) | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | 100°C, 2-4 hours | Forms stable TBDMS derivatives that are less moisture-sensitive than TMS derivatives, allowing for reliable quantification. | |
| Phenolic Compounds (e.g., Bisphenol A) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | In-column silylation at 50°C | Reduces sample adsorption and peak broadening; enables quantitative analysis with increased sensitivity. | nih.govdphen1.com |
Acylation
Acylation involves the introduction of an acyl group (commonly acetyl or a perfluoroacyl group) into the molecule by reacting it with the amine and hydroxyl functionalities. researchgate.netmdpi.com Perfluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are particularly advantageous. nih.gov They produce derivatives that are highly volatile and stable. nih.govresearchgate.net Furthermore, the presence of multiple fluorine atoms significantly enhances sensitivity when using an electron capture detector (ECD), and the derivatives yield predictable fragmentation patterns in mass spectrometry, facilitating identification. researchgate.netnih.gov The reaction readily proceeds with primary amines, alcohols, and phenols, making it a suitable comprehensive strategy for this compound. researchgate.net
The following table details research findings on the acylation of amphetamine-related compounds, which share the primary amine functional group and are often analyzed by GC-MS following derivatization.
| Analyte Class | Derivatization Reagent | Reaction Conditions | Key Finding | Reference |
|---|---|---|---|---|
| Amphetamines & Cathinones | Pentafluoropropionic anhydride (PFPA) | 70°C, 30 min | PFPA provided the best sensitivity compared to HFBA and TFAA for GC-MS analysis in oral fluid. Limits of quantification were 2.5-10 ng/mL. | nih.govresearchgate.net |
| Aminoindanes (Primary amines) | Heptafluorobutyric anhydride (HFBA) | 70°C, 15 min | Successfully derivatized all eight tested compounds, enabling chromatographic separation of isomers and reducing peak tailing. | researchgate.netnih.gov |
| Phenols, Alcohols, Amines | Acetic Anhydride | 60°C, catalyst- and solvent-free | Provides a simple, efficient method for acetylation, yielding stable products suitable for GC-MS characterization. | mdpi.com |
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
In HPLC, derivatization is typically employed not to increase volatility but to enhance detectability. researchgate.net The strategy involves attaching a chemical tag with strong ultraviolet (UV) absorption or fluorescence properties to the analyte, a process known as pre-column derivatization.
Fluorogenic Labeling of the Primary Amine
The primary amine group of this compound is an ideal target for derivatization with fluorogenic reagents. This approach can dramatically lower the limits of detection. nih.gov One of the most common reagents is o-phthalaldehyde (B127526) (OPA), which reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid or 2-mercaptoethanol) at room temperature to form a highly fluorescent isoindole derivative. nih.govdoaj.org The reaction is fast, specific for primary amines, and the reagents themselves are not fluorescent, resulting in low background noise and high sensitivity. nih.govchromforum.org Other reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) and dansyl chloride also react with amines to produce stable, fluorescent adducts suitable for trace-level analysis. nih.govthermofisher.com
The table below presents detailed findings on the use of OPA for the quantification of amino-containing compounds, demonstrating the significant enhancement in analytical performance.
| Analyte Class | Derivatization Reagent | Reaction Conditions | Analytical Performance | Reference |
|---|---|---|---|---|
| Amino Acids & Alkyl Amines | o-phthalaldehyde (OPA) / 3-mercaptopropionic acid | Online, automated mixing at room temperature (~5 min) | Achieved detection limits of 0.13 to 0.37 pM for amino acids. Good linearity (R² ≥ 0.99) and recovery (70-109%). | nih.govresearchgate.net |
| Plasma Amino Acids | o-phthalaldehyde (OPA) / 3-mercaptopropionic acid (3-MPA) | Pre-column, automated | Enabled efficient and high-resolution chromatographic separation for accurate quantification in clinical samples. | doaj.org |
| Aliphatic Amines | o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) | Automated pre-column mixing | Sequential reaction (OPA for primary amines, then FMOC-Cl for secondary) allows for comprehensive analysis of different amine classes. | thermofisher.com |
Labeling of the Phenolic Hydroxyl Group
Alternatively, the phenolic hydroxyl group can be targeted for derivatization. Various reagents have been developed to introduce fluorescent or UV-active tags onto phenols. For instance, coumarin-6-sulfonyl chloride and 4-(4,5-diphenyl-1H-imidazol-2-yl) benzoyl chloride have been successfully used for the HPLC-fluorescence determination of phenols in environmental water samples. scirp.org This strategy provides another viable route for enhancing the detection of this compound, particularly if the analytical matrix contains interferences that react with amine-specific reagents.
Computational Chemistry and in Silico Molecular Modeling for Theoretical Insights
Quantum Chemical Calculations and Electronic Structure Theory (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 3-(2-Amino-1-hydroxypropan-2-yl)phenol. DFT methods can be employed to determine the molecule's optimized geometry, electronic properties, and reactivity descriptors.
For instance, a DFT study on aminophenol isomers provides insights that can be extrapolated to understand the electronic characteristics of the 3-hydroxyphenyl moiety in the target compound. researchgate.net Such calculations typically involve functionals like B3LYP with a suitable basis set (e.g., 6-31G*) to compute properties such as energy, ionization potential, and bond dissociation energies. researchgate.net The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can reveal regions of the molecule susceptible to electrophilic or nucleophilic attack. For aminophenol analogues, it has been shown that the positions of the amino and hydroxyl groups significantly influence the electronic properties and stability of the molecule. researchgate.net A similar computational approach for this compound would elucidate the influence of the 2-amino-1-hydroxypropyl side chain on the electronic environment of the phenol (B47542) ring.
Table 1: Calculated Thermodynamic Descriptors for Aminophenol Isomers (Analogous System)
| Isomer | Ionization Potential (IP) (kcal/mol) | Bond Dissociation Energy (BDE) (kcal/mol) | Relative Stability |
|---|---|---|---|
| 2-aminophenol (B121084) | 196.34 | 400.08 | Less Stable |
| 3-aminophenol (B1664112) | 200.58 | 404.75 | More Stable |
| 4-aminophenol (B1666318) | 185.74 | 385.06 | Reactive |
Data adapted from a DFT study on aminophenol stability. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of flexible molecules like this compound and to study the effects of the surrounding solvent. mdpi.com By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures of the molecule and the transitions between them.
Given the chiral centers and rotatable bonds in its structure, this compound can adopt multiple conformations. Conformational analysis, similar to studies performed on related compounds like amphetamine and its metabolites, can identify low-energy conformers. d-nb.inforsc.org These studies often employ force fields like MMFF94 to calculate the potential energy of different conformations and use algorithms to search the conformational space. pomona.edu Understanding the predominant conformations is crucial as they dictate how the molecule interacts with biological targets.
MD simulations also provide detailed information on solvation effects. By explicitly including water molecules in the simulation box, it is possible to analyze the hydrogen-bonding network between the amino and hydroxyl groups of the compound and the solvent. plos.org This is critical for understanding its solubility and the energetic penalties or gains associated with binding to a receptor, where water molecules might be displaced.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, which is known to act as an adrenergic agonist, docking studies can elucidate its binding mode within the active site of adrenergic receptors (e.g., α1-adrenergic receptors). litfl.comdroracle.aidrugbank.com
Docking simulations place the ligand into the binding pocket of the receptor and score the different poses based on a scoring function that estimates the binding affinity. researchgate.net Software like AutoDock Vina is commonly used for this purpose. osti.gov Studies on adrenergic receptors have identified key amino acid residues that are crucial for ligand recognition. nih.govacs.org For agonists, interactions often involve hydrogen bonds between the catechol or phenol hydroxyl groups and serine residues in the receptor, as well as an interaction between the protonated amine of the ligand and an aspartate residue. plos.orgacs.org
Analysis of the docked poses of this compound would reveal specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of the adrenergic receptor. This information is vital for understanding its mechanism of action at the molecular level.
Table 2: Example of Molecular Docking Scores for Adrenergic Agonists against an Adrenergic Receptor
| Compound | Receptor Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Norepinephrine (B1679862) | β2-Adrenergic Receptor | -7.5 | Asp113, Ser204, Ser207, Asn312 |
| Isoprenaline | β1/β2-Adrenergic Receptor | -8.0 | Asp(3.32), Asn(7.39) |
| Pindolol | β2-Adrenergic Receptor | -9.2 | Asp113, Tyr316 |
Data is illustrative and compiled from multiple sources on adrenergic receptor docking. plos.orgacs.org
Cheminformatics for Virtual Screening and Chemical Space Exploration
Cheminformatics tools are essential for the analysis of large chemical datasets and for virtual screening campaigns to identify novel compounds with desired properties. csmres.co.uk A compound like this compound can serve as a starting point or a query molecule in similarity searches across vast chemical libraries. These searches can identify other molecules with similar structural features or predicted properties, potentially leading to the discovery of new adrenergic agonists.
Virtual screening can be ligand-based or structure-based. csmres.co.uk In ligand-based virtual screening, a model is built based on the known active molecule (the pharmacophore model), which defines the essential steric and electronic features required for activity. nih.gov This model is then used to screen databases for compounds that match these features. Structure-based virtual screening, which utilizes molecular docking, screens libraries of compounds against the three-dimensional structure of the target receptor. osti.gov These approaches allow for the exploration of a vast chemical space in a computationally efficient manner, prioritizing a smaller, more manageable number of compounds for experimental testing. chemrxiv.org
Prediction of Reaction Mechanisms and Catalytic Pathways
For example, DFT calculations can be used to map the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and transition states. By calculating the energies of these species, the activation energy barriers for different pathways can be determined, allowing for the prediction of the most favorable reaction mechanism. Such studies could be applied to understand the metabolic pathways of this compound, for instance, by modeling its interaction with metabolic enzymes like cytochrome P450s. These calculations would provide insights into which sites on the molecule are most susceptible to oxidation or other metabolic transformations.
Structure Activity Relationship Sar and Structure Function Studies
Systematic Elucidation of Pharmacophores and Key Structural Determinants
A pharmacophore represents the essential spatial arrangement of functional groups in a molecule that is responsible for its biological activity. For 3-(2-Amino-1-hydroxypropan-2-yl)phenol, the key pharmacophoric features are characteristic of many arylalkanolamines and include:
An Aromatic Ring: The phenol (B47542) group provides a crucial site for π-π stacking and hydrophobic interactions with biological targets.
A Phenolic Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, forming critical interactions with receptor sites.
A Hydroxyl Group on the Propanol (B110389) Side Chain: The alcoholic hydroxyl group is another key site for hydrogen bonding.
An Amino Group: At physiological pH, this group is typically protonated, forming an ammonium (B1175870) ion that can engage in ionic interactions and hydrogen bonding.
The relative spatial orientation of these groups is a critical determinant of the molecule's ability to bind to its target. The propanol backbone provides a specific scaffold that dictates the three-dimensional positioning of the aromatic ring, the hydroxyl groups, and the amino group.
| Pharmacophoric Feature | Potential Molecular Interaction | Structural Component |
|---|---|---|
| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Phenol Ring |
| Hydrogen Bond Donor/Acceptor | Hydrogen Bonding | Phenolic -OH, Aliphatic -OH |
| Cationic Center | Ionic Interactions, Hydrogen Bonding | Amino Group (-NH2) |
Impact of Phenolic Hydroxyl Group Substitution on Molecular Interactions
Substitution or modification of this hydroxyl group would be expected to have a profound impact on biological activity. For instance:
Esterification or Etherification: Converting the hydroxyl group to an ester or an ether would eliminate its hydrogen bond donating capability, which could significantly reduce binding affinity.
Positional Isomerism: Moving the hydroxyl group to the ortho- or para-position would alter the geometry of interaction with a target receptor, likely leading to a change in activity.
Replacement with other functional groups: Substituting the hydroxyl group with a methoxy (B1213986) group, for example, would retain some hydrogen bond accepting ability but remove the donating capacity, potentially altering the binding mode and affinity. mdpi.com Studies on other phenolic compounds have shown that the number and position of hydroxyl groups are critical for their biological effects. nih.govresearchgate.net
Influence of Amino Group Modifications on Biochemical Recognition
The primary amino group in this compound is another critical feature for biochemical recognition. At physiological pH, this group is protonated, allowing it to form strong ionic bonds with negatively charged residues, such as aspartate or glutamate, in a receptor's active site. It also acts as a hydrogen bond donor.
Modifications to the amino group can drastically alter the compound's biochemical profile:
N-Alkylation: Introducing alkyl substituents on the nitrogen atom (forming secondary or tertiary amines) can affect the steric hindrance and the pKa of the amino group. This can influence the strength of ionic interactions and may introduce new hydrophobic interactions.
Acylation: Conversion of the amino group to an amide would neutralize its basicity and remove its ability to form ionic bonds, likely leading to a significant loss of activity.
Quaternization: Formation of a quaternary ammonium salt would create a permanent positive charge, which could enhance ionic interactions but also significantly alter the molecule's ability to cross biological membranes.
Research on other amino-containing compounds has demonstrated that maintaining a basic functional group is often crucial for their biological activity. nih.gov
Stereochemical Effects on Biological and Biochemical Properties
The structure of this compound contains a chiral center at the carbon atom bearing the hydroxyl group on the propanol side chain. This means the compound can exist as two enantiomers (R and S). Biological systems are inherently chiral, and as such, it is common for enantiomers of a drug to exhibit different pharmacological activities.
Comparative Analysis of this compound with Structurally Related Arylalkanolamine Analogs
The arylalkanolamine class of compounds is broad and includes many well-known therapeutic agents. A comparative analysis of this compound with its analogs can provide valuable insights into its SAR.
For example, comparison with its constitutional isomer, metaraminol (B1676334) (3-(2-amino-1-hydroxypropyl)phenol), reveals a key structural difference in the substitution pattern on the propanol chain. In this compound, the amino group and a methyl group are attached to the same carbon, whereas in metaraminol, they are on adjacent carbons. This seemingly minor change can significantly impact the molecule's conformation and how it presents its pharmacophoric features to a receptor.
Further comparisons can be made with other analogs where the nature and position of substituents on the aromatic ring are varied. For instance, the presence of different substituents or a different substitution pattern (ortho, meta, para) on the phenyl ring can influence the compound's lipophilicity, electronic properties, and steric profile, all of which can affect its biological activity.
| Compound | Key Structural Difference | Potential Impact on Activity |
|---|---|---|
| This compound | Geminal amino and methyl groups on the propanol chain. | Altered conformation and steric hindrance around the amino group compared to analogs with vicinal substitution. |
| Metaraminol | Vicinal amino and methyl groups on the propanol chain. | Different spatial arrangement of functional groups, potentially leading to a different binding mode or receptor selectivity. |
Mechanistic Investigations of Biological and Biochemical Interactions
Enzyme Modulation Studies and Kinetic Analysis
Specific studies detailing the direct interaction of 3-(2-Amino-1-hydroxypropan-2-yl)phenol with enzymes such as DNA gyrase or the cytochrome P450 (CYP) family are not extensively available in the current scientific literature. While DNA gyrase is a validated target for antibacterial agents, there is no direct evidence to suggest that this compound or its class exhibits inhibitory activity against this enzyme. wikipedia.org
Interactions with the cytochrome P450 system, a family of enzymes crucial for the metabolism of a vast number of drugs, have not been specifically elucidated for this compound. nih.govfda.gov The metabolism of the compound is noted as hepatic, but it appears to be resistant to biotransformation by enzymes like monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) that typically metabolize structurally related compounds. litfl.comnih.govderangedphysiology.com This resistance contributes to its longer duration of action. litfl.com The potential for this compound to act as a substrate, inhibitor, or inducer of specific CYP isozymes remains an area for further investigation. nih.govacnp.org
Receptor Binding Mechanism and Allosteric Modulation Investigations
The primary mechanism of action for this compound is its interaction with adrenergic receptors. It functions as a potent and direct agonist, primarily at α1-adrenergic receptors. litfl.comdrugbank.com This binding activity is central to its physiological effects, particularly vasoconstriction. droracle.ai In addition to its direct agonism, the compound also exhibits some mild β-adrenergic activity. litfl.comdroracle.ai
The binding to α1-adrenergic receptors is enhanced by the phenolic hydroxyl group within its chemical structure. litfl.com This interaction initiates a cascade of intracellular events responsible for its pressor effects. There is no substantial evidence to suggest that this compound acts as an allosteric modulator; its primary interaction is orthosteric, binding directly to the agonist site of the receptor. drugbank.com
| Receptor Target | Action | Primary Effect |
| α1-Adrenergic Receptor | Direct Agonist | Vasoconstriction, Increase in systemic blood pressure |
| β-Adrenergic Receptor | Mild Agonist | Minor positive inotropic effects |
| Dopamine D2 Receptor | Agonist | (As per DrugBank, though less emphasized in functional studies) |
This table summarizes the known receptor binding profile of this compound (Metaraminol).
Interactions with Cellular Signaling Pathways and Metabolic Regulation
The activation of α1-adrenergic receptors by this compound triggers specific downstream cellular signaling pathways. These receptors are Gq protein-coupled receptors (GPCRs). litfl.com Upon agonist binding, the Gq protein activates phospholipase C (PLC). litfl.compatsnap.com PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com
IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). litfl.compatsnap.com The elevated cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), results in the contraction of vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. litfl.comnih.gov This signaling cascade is the fundamental mechanism behind the compound's primary physiological effect. drugbank.com The effect is also thought to be linked to the inhibition of adenylyl cyclase, which decreases the production of cyclic AMP (cAMP). nih.govdrugbank.com
Regarding metabolic regulation, the compound can induce hyperglycemia by increasing glycogenolysis and inhibiting the release of insulin. litfl.com
Molecular Mechanisms of Antimicrobial Action
There is currently no significant scientific literature available that describes or investigates the molecular mechanisms of antimicrobial action for this compound or its immediate structural class. While some phenolic compounds are known to possess antimicrobial properties by disrupting microbial cell membranes or inhibiting essential enzymes, specific studies to confirm such activities for this particular compound are lacking. nih.gov
Antioxidant Mechanisms at the Cellular and Molecular Level
Specific studies on the antioxidant mechanisms of this compound are not available. However, as a phenolic compound, it possesses a hydroxyl group attached to an aromatic ring, a structural feature commonly associated with antioxidant activity. mdpi.com Phenolic compounds can act as antioxidants through several mechanisms, including:
Free Radical Scavenging: They can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby inhibiting oxidative chain reactions. wikipedia.orgnih.gov
Metal Chelating: Some phenolic compounds can chelate metal ions like iron and copper, which are involved in the generation of reactive oxygen species (ROS). nih.gov
The antioxidant potential is often influenced by the number and position of hydroxyl groups on the aromatic ring. mdpi.com While the potential for this compound to act as an antioxidant can be inferred from its chemical structure, this has not been experimentally verified.
Neurochemical Interactions and Mechanistic Studies
A crucial aspect of the mechanism of this compound is its indirect sympathomimetic action. nih.govlitfl.com It acts as a "false neurotransmitter" by being taken up into sympathetic nerve terminals and storage vesicles. derangedphysiology.comderangedphysiology.com In this process, it displaces norepinephrine (B1679862) from these storage sites, leading to an increased release of norepinephrine into the synaptic cleft. wikipedia.orgderangedphysiology.com
| Neurochemical Interaction | Mechanism | Consequence |
| Indirect Sympathomimetic Action | Uptake into neuronal vesicles and displacement of norepinephrine. derangedphysiology.com | Increased synaptic concentration of norepinephrine. derangedphysiology.com |
| "False Neurotransmitter" Effect | Acts as a substitute for norepinephrine in storage vesicles. derangedphysiology.com | Sustained release of endogenous norepinephrine. |
| Resistance to MAO | Structural feature (α-methyl group) prevents enzymatic degradation. litfl.com | Prolonged duration of action. litfl.com |
This table outlines the key neurochemical interactions of this compound (Metaraminol).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
